An In-depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde. It also explores its potential biological activity as an inhibitor of key signaling pathways relevant to drug development.
Core Chemical Properties
1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with the molecular formula C₁₇H₁₄N₂O.[1][2] Pyrazoles are a class of heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a five-membered ring, and they are of significant interest in medicinal chemistry due to their diverse biological activities.
Table 1: Physicochemical Properties of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and a Related Analog
| Property | Value | Source |
| IUPAC Name | 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde | N/A |
| CAS Number | 588687-35-8 | [1] |
| Molecular Formula | C₁₇H₁₄N₂O | [1][2] |
| Molecular Weight | 262.31 g/mol | [1][2] |
| Melting Point | Not explicitly reported. The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 142-147 °C. | N/A |
| Appearance | Expected to be a solid at room temperature, likely a pale yellow or white powder. | N/A |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF.[3] The related compound, 3-phenyl-1H-pyrazole-4-carbaldehyde, has a reported aqueous solubility of 10.3 µg/mL at pH 7.4.[4] | N/A |
Synthesis and Purification
The primary synthetic route to 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its analogs is the Vilsmeier-Haack reaction.[5][6][7][8] This reaction involves the formylation of an active hydrogen compound, in this case, a hydrazone precursor, using the Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the synthesis of similar pyrazole-4-carbaldehydes.[3][5][6]
Step 1: Formation of the Hydrazone Precursor
-
To a solution of acetophenone (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylhydrazine (1.0-1.2 eq).
-
A catalytic amount of an acid, such as a few drops of glacial acetic acid, can be added to facilitate the reaction.
-
The reaction mixture is typically refluxed for 1-4 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting hydrazone precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
The dried hydrazone from Step 1 (1.0 eq) is then added portion-wise to the Vilsmeier reagent, and the reaction mixture is stirred at an elevated temperature (typically 60-80 °C) for several hours (4-17 hours), with progress monitored by TLC.[5][9]
-
After completion, the reaction mixture is carefully poured onto crushed ice, which hydrolyzes the intermediate iminium salt.
-
The solution is then neutralized with a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until a precipitate forms.[5]
-
The crude product is collected by filtration, washed thoroughly with water, and dried.
Experimental Protocol: Purification
-
The crude 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[5]
-
Alternatively, column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent can be employed for higher purity.[6]
Spectroscopic Characterization
The structure and purity of 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde are confirmed using various spectroscopic techniques. The following are expected spectral data based on closely related analogs.
Table 2: Expected Spectroscopic Data for 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.0-10.0 ppm.[5] - Pyrazole ring proton: A singlet around δ 8.0-8.5 ppm.[5] - Aromatic protons (phenyl and benzyl rings): A multiplet in the range of δ 7.0-8.0 ppm.[5] - Benzyl methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm.[10] |
| ¹³C NMR | - Aldehyde carbonyl carbon: A signal in the downfield region, typically around δ 185-195 ppm. - Pyrazole ring carbons: Signals in the aromatic region, typically between δ 110-150 ppm. - Aromatic carbons (phenyl and benzyl rings): Multiple signals in the range of δ 120-140 ppm. - Benzyl methylene carbon: A signal around δ 50-60 ppm.[10] |
| FT-IR (KBr) | - Aldehyde C=O stretch: A strong absorption band around 1660-1700 cm⁻¹.[9] - Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aldehyde): A characteristic weak band around 2700-2800 cm⁻¹. |
| Mass Spec. | - Molecular Ion Peak [M]⁺: Expected at m/z = 262, corresponding to the molecular weight of C₁₇H₁₄N₂O. |
Experimental Protocol: Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][12]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure (typically 8-10 tons) to form a thin, transparent pellet.[13][14]
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[15]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
Biological Activity and Signaling Pathways
Pyrazole derivatives are recognized for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[16] A significant body of research has highlighted their role as inhibitors of key signaling kinases, such as p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway, both of which are critical in inflammatory responses.
Inhibition of the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a central regulator of inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Pyrazole-based compounds have been developed as potent inhibitors of p38 MAPK, often by binding to a distinct allosteric site on the kinase, which stabilizes an inactive conformation and prevents ATP binding.[17]
Below is a diagram illustrating the general mechanism of p38 MAPK inhibition by a pyrazole-based inhibitor.
Caption: p38 MAPK signaling and inhibition by a pyrazole compound.
Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is another crucial mediator of inflammation, immune responses, and cell survival.[18] It is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Pyrazole derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[18][19] This action prevents the translocation of NF-κB to the nucleus and subsequent gene transcription.
The potential for 1-benzyl-3-phenyl-1H-pyrazole-4-carbaldehyde and related structures to modulate these pathways makes them attractive candidates for further investigation in the development of novel anti-inflammatory and anticancer therapeutics.
Caption: NF-κB signaling and inhibition by a pyrazole compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijacskros.com [ijacskros.com]
- 10. rsc.org [rsc.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 14. pelletpressdiesets.com [pelletpressdiesets.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
